molecular formula C10H14N4O2 B2532804 Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415573-03-2

Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No. B2532804
CAS RN: 2415573-03-2
M. Wt: 222.248
InChI Key: BUQLKPZKNKMYEE-UHFFFAOYSA-N
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Description

Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone, also known as OTAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone exerts its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in key biological processes. Specifically, it inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to DNA damage and cell death. In cancer cells, Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has been found to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system infections and tumors.

Advantages and Limitations for Lab Experiments

Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for use in research. It also has a low toxicity profile, making it safe for use in animal models. However, one limitation of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several potential directions for future research on Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone. One area of interest is the development of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone-based therapies for the treatment of bacterial infections, particularly those that are resistant to conventional antibiotics. Another area of interest is the investigation of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone's potential as a therapeutic agent for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to establish the safety and efficacy of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone in human clinical trials.

Synthesis Methods

The synthesis of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone involves the reaction of 1-(2-hydroxyethyl)azetidin-2-one with sodium azide, followed by the reaction of the resulting compound with propargyl bromide in the presence of copper (I) iodide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has been studied extensively for its potential applications in various areas of scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains, including those that are resistant to conventional antibiotics. Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has also been investigated for its antitumor properties and has shown promising results in preclinical studies.

properties

IUPAC Name

oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQLKPZKNKMYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

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